3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzylthio group, and a pyrimidoindole core
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Pyrimidoindole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole ring system.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.
Attachment of the Nitrobenzylthio Group: This step involves the nucleophilic substitution reaction where a nitrobenzylthio group is attached to the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biological processes.
Interacting with DNA: The compound may intercalate into DNA, affecting replication and transcription processes.
Modulating Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique structural features and diverse applications. Similar compounds include:
3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-indol-4(5H)-one: Lacks the pyrimido ring, resulting in different chemical properties and applications.
3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrido[5,4-b]indol-4(5H)-one: Contains a pyrido ring instead of a pyrimido ring, leading to variations in biological activity and reactivity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c1-32-18-12-10-16(11-13-18)27-23(29)22-21(19-4-2-3-5-20(19)25-22)26-24(27)33-14-15-6-8-17(9-7-15)28(30)31/h2-13,25H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINSCDNQPRUBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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